molecular formula C25H28N2O2 B5135979 2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol

2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol

Cat. No. B5135979
M. Wt: 388.5 g/mol
InChI Key: VXKMOMDKYSYVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol, also known as DBFB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBFB belongs to the class of benzimidazole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. 2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol has also been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. 2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol has also been found to inhibit the growth and proliferation of cancer cells. Additionally, 2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol has been found to exhibit neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol in lab experiments is its ability to exhibit multiple effects, making it a versatile compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, making it difficult to interpret its effects in certain contexts.

Future Directions

There are several future directions for studying 2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in the treatment of neurodegenerative diseases. Additionally, 2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol could be studied for its potential use in combination therapy with other drugs for cancer treatment.
In conclusion, 2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol is a synthetic compound that has potential applications in scientific research. Its ability to exhibit multiple effects makes it a versatile compound for studying various biological processes. Further research is needed to fully understand its mechanism of action and identify its potential applications in various fields.

Synthesis Methods

2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol can be synthesized using a multistep process involving the reaction of 2-furyl-1H-benzimidazole with 2,6-di-tert-butyl-4-hydroxyphenol in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain 2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol in its pure form.

Scientific Research Applications

2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol has been found to exhibit various scientific research applications. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anticancer agent. 2,6-di-tert-butyl-4-[2-(2-furyl)-1H-benzimidazol-1-yl]phenol has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2,6-ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-24(2,3)17-14-16(15-18(22(17)28)25(4,5)6)27-20-11-8-7-10-19(20)26-23(27)21-12-9-13-29-21/h7-15,28H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKMOMDKYSYVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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